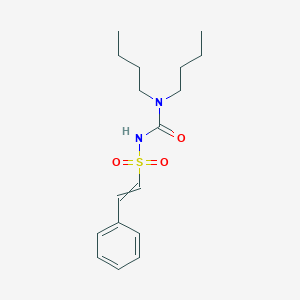
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenylethene backbone, with a dibutylcarbamoyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethene-1-sulfonyl chloride with dibutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; in organic solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
科学的研究の応用
Chemistry: In chemistry, N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates, making them valuable tools in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamide derivatives have been investigated as antibacterial agents, anti-inflammatory drugs, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials .
作用機序
The mechanism of action of N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by binding to the active site and blocking the substrate from accessing the catalytic site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects .
類似化合物との比較
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives such as sulfanilamide, sulfamethoxazole, and sulfadiazine.
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group and the phenylethene backbone differentiates it from other sulfonamides, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
特性
CAS番号 |
56753-45-8 |
|---|---|
分子式 |
C17H26N2O3S |
分子量 |
338.5 g/mol |
IUPAC名 |
1,1-dibutyl-3-(2-phenylethenylsulfonyl)urea |
InChI |
InChI=1S/C17H26N2O3S/c1-3-5-13-19(14-6-4-2)17(20)18-23(21,22)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3,(H,18,20) |
InChIキー |
NHYPKCJKUPIUPY-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















